1-(4-fluoro-1H-indazol-3-yl)-N-[2-(3-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-(4-fluoro-1H-indazol-3-yl)-N-[2-(3-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a combination of indazole and pyrrolidine structures
Preparation Methods
The synthesis of 1-(4-fluoro-1H-indazol-3-yl)-N-[2-(3-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps. The synthetic route often starts with the preparation of the indazole core, followed by the introduction of the fluorine substituents and the pyrrolidine moiety. Common reagents used in these reactions include fluorinating agents, coupling reagents, and protecting groups to ensure selective reactions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions, often using nucleophiles like amines or thiols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Scientific Research Applications
1-(4-fluoro-1H-indazol-3-yl)-N-[2-(3-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in diseases.
Biology: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Material Science: Its unique structure makes it a candidate for developing new materials with specific properties, such as fluorescence or conductivity.
Industry: It can be used in the synthesis of other complex molecules, serving as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-fluoro-1H-indazol-3-yl)-N-[2-(3-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The fluorine atoms enhance its binding affinity and selectivity, making it a potent agent in biochemical assays.
Comparison with Similar Compounds
Similar compounds to 1-(4-fluoro-1H-indazol-3-yl)-N-[2-(3-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide include:
1-(4-fluoro-3-nitrophenyl)-3-(1H-indazol-6-yl)urea: This compound shares the indazole core but has different substituents, affecting its reactivity and applications.
Ethyl (3S,4R)-1-(1-(2-chloro-6-(trifluoromethyl)benzoyl)-4-fluoro-1H-indazol-3-yl)-3-hydroxypiperidine-4-carboxylate: Another fluorinated indazole derivative with distinct functional groups, leading to different chemical properties and uses.
The uniqueness of this compound lies in its specific combination of fluorinated indazole and pyrrolidine structures, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C20H18F2N4O2 |
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Molecular Weight |
384.4 g/mol |
IUPAC Name |
1-(4-fluoro-1H-indazol-3-yl)-N-[2-(3-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H18F2N4O2/c21-14-4-1-3-12(9-14)7-8-23-20(28)13-10-17(27)26(11-13)19-18-15(22)5-2-6-16(18)24-25-19/h1-6,9,13H,7-8,10-11H2,(H,23,28)(H,24,25) |
InChI Key |
RHDYZGDHIBVTAR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=NNC3=C2C(=CC=C3)F)C(=O)NCCC4=CC(=CC=C4)F |
Origin of Product |
United States |
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